molecular formula C21H15ClN6O5 B2638473 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1173076-68-0

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione

Cat. No.: B2638473
CAS No.: 1173076-68-0
M. Wt: 466.84
InChI Key: WWJKJULGRIVEIR-UHFFFAOYSA-N
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Description

1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-chloro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C21H15ClN6O5 and its molecular weight is 466.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Synthesis and Anti-protozoal Activity

Heterocyclic compounds containing oxadiazole and triazole moieties have been synthesized and investigated for their anti-protozoal and anti-cancer activities. These compounds were designed using bioisosterism principles and synthesized via the 1,3-dipolar cycloaddition reaction. Their structures were confirmed using spectroscopic methods, and their in vitro activities were evaluated, highlighting their potential as bioactive agents (Dürüst et al., 2012).

Antimicrobial Activities

New derivatives incorporating triazole, oxadiazole, and phenylsulfonyl groups were synthesized and their structures were elucidated through various spectroscopic techniques. These compounds exhibited significant anticancer activities against MCF-7 cells, showcasing their potential in antimicrobial and anticancer research (Dürüst et al., 2014).

Drug-likeness and Microbial Investigation

A library of compounds based on the benzo[d][1,2,3]triazole scaffold was synthesized, characterized, and assessed for their drug-likeness properties through in silico ADME prediction. These compounds were also tested in vitro for antibacterial, antifungal, and antimycobacterial activities, displaying good to moderate effectiveness and highlighting their potential for drug development (Pandya et al., 2019).

Properties

IUPAC Name

3-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-chloro-4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN6O5/c1-10-2-4-12(7-13(10)22)28-20(29)17-18(21(28)30)27(26-24-17)8-16-23-19(25-33-16)11-3-5-14-15(6-11)32-9-31-14/h2-7,17-18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJKJULGRIVEIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC6=C(C=C5)OCO6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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